molecular formula C14H10ClNO2 B8244995 2-Chloro-7-methoxyacridin-9(10H)-one

2-Chloro-7-methoxyacridin-9(10H)-one

Cat. No.: B8244995
M. Wt: 259.69 g/mol
InChI Key: PBJNCRCUQLOUIO-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the seventh position on the acridine ring, along with a ketone group at the ninth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxyacridin-9(10H)-one typically involves the chlorination of 7-methoxyacridin-9(10H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxyacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of 2-chloro-7-methoxyacridin-9(10H)-ol.

    Substitution: Formation of various substituted acridines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-7-methoxyacridin-9(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxyacridin-9(10H)-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like trypanothione reductase by binding to their active sites, thereby blocking their activity and affecting the survival of parasites .

Comparison with Similar Compounds

Similar Compounds

    9-Chloro-2-methoxyacridine: Similar structure but with different substitution patterns.

    2-Chloro-7-methoxyacridin-9-ylamine: Contains an amine group instead of a ketone.

Uniqueness

2-Chloro-7-methoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research in medicinal chemistry and parasitology.

Properties

IUPAC Name

2-chloro-7-methoxy-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-9-3-5-13-11(7-9)14(17)10-6-8(15)2-4-12(10)16-13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNCRCUQLOUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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